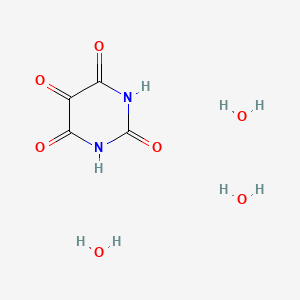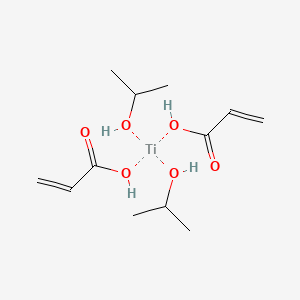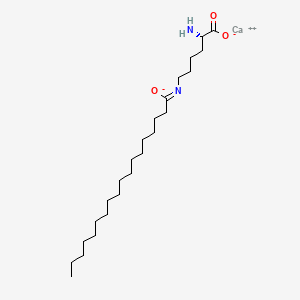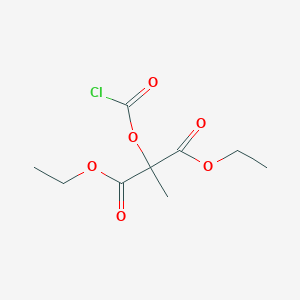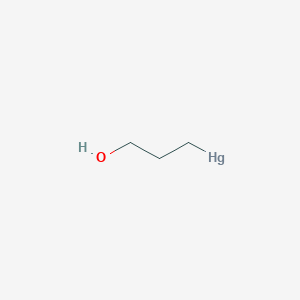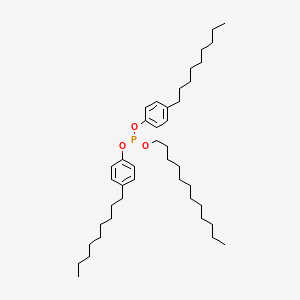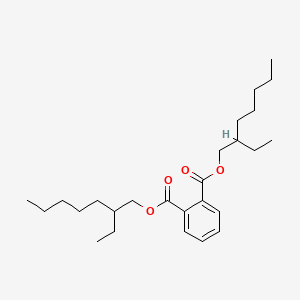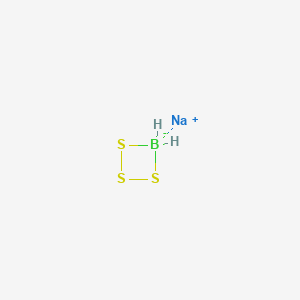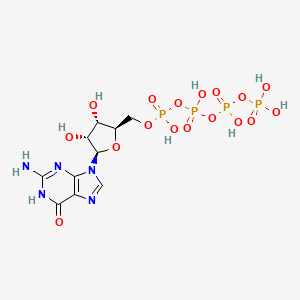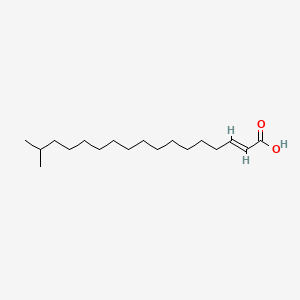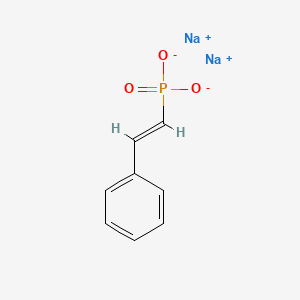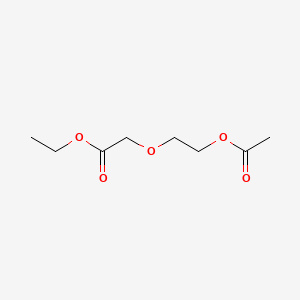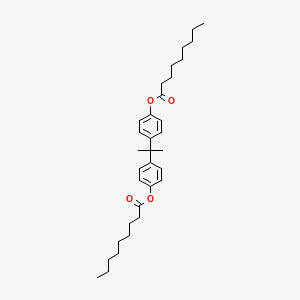
Isopropylidenedi-p-phenylene dinonan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylidenedi-p-phenylene dinonan-1-oate is a chemical compound with the molecular formula C33H48O4 and a molecular weight of 508.73182 g/mol. It is known for its unique structure, which includes two nonanoate groups attached to a central isopropylidene-bis(4,1-phenylene) core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropylidenedi-p-phenylene dinonan-1-oate typically involves the esterification of isopropylidenedi-p-phenylene with nonanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo esterification, and the product is subsequently purified through distillation or recrystallization. The use of automated systems and precise control of reaction conditions ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Isopropylidenedi-p-phenylene dinonan-1-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isopropylidenedi-p-phenylene dinonan-1-oate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of isopropylidenedi-p-phenylene dinonan-1-oate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release nonanoic acid, which may exert biological effects. The central isopropylidene-bis(4,1-phenylene) core can interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Isopropylidenedi-p-phenylene dihexanoate: Similar structure but with hexanoate groups instead of nonanoate.
Isopropylidenedi-p-phenylene dioctanoate: Contains octanoate groups.
Isopropylidenedi-p-phenylene didecanoate: Features decanoate groups.
Uniqueness
Isopropylidenedi-p-phenylene dinonan-1-oate is unique due to its specific nonanoate ester groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring long-chain esters, such as in the production of high-performance materials and specialized chemical reagents .
Properties
CAS No. |
85117-81-3 |
|---|---|
Molecular Formula |
C33H48O4 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
[4-[2-(4-nonanoyloxyphenyl)propan-2-yl]phenyl] nonanoate |
InChI |
InChI=1S/C33H48O4/c1-5-7-9-11-13-15-17-31(34)36-29-23-19-27(20-24-29)33(3,4)28-21-25-30(26-22-28)37-32(35)18-16-14-12-10-8-6-2/h19-26H,5-18H2,1-4H3 |
InChI Key |
QKLACWSNQIWZAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


